![molecular formula C20H23N3O5S2 B2391641 N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-58-6](/img/structure/B2391641.png)
N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activity
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, including compounds with morpholine derivatives, have been synthesized for their anti-inflammatory and analgesic properties. These compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- The antifungal activity of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including morpholinothiocarbonyl benzamide, against major plant pathogens indicates potential agricultural applications (Weiqun et al., 2005).
Antimicrobial and Antiviral Potential
- Design, synthesis, and evaluation of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel inhibitors of acetylcholinesterase and butyrylcholinesterase demonstrated potential for treating Alzheimer's disease. These compounds also showed antioxidant properties, suggesting further applications in neuroprotective therapies (Kausar et al., 2021).
- A study on the synthesis of biodegradable polyesteramides with pendant functional groups, including morpholine derivatives, contributes to the development of materials with potential applications in biomedicine and biotechnology (Veld, Dijkstra, & Feijen, 1992).
Hepatitis B Virus Inhibition
- A novel inhibitor of hepatitis B, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was synthesized and evaluated for its inhibitory activity against HBV, demonstrating nanomolar potency in vitro. This highlights the potential of morpholine derivatives in developing antiviral drugs (Ivachtchenko et al., 2019).
properties
IUPAC Name |
N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-21-19(25)17-15-3-2-4-16(15)29-20(17)22-18(24)13-5-7-14(8-6-13)30(26,27)23-9-11-28-12-10-23/h5-8H,2-4,9-12H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFGYGMGRLFQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

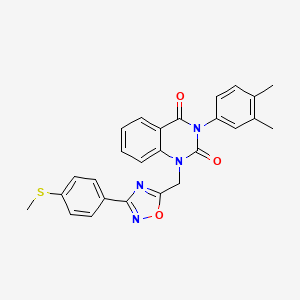
![2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2391559.png)
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/no-structure.png)
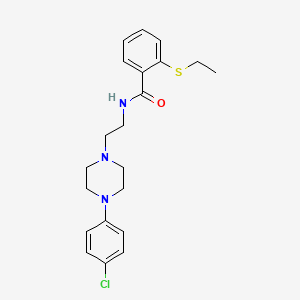
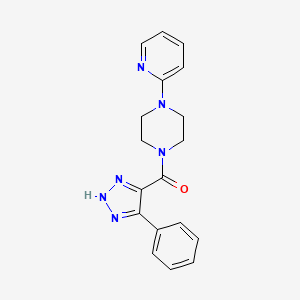

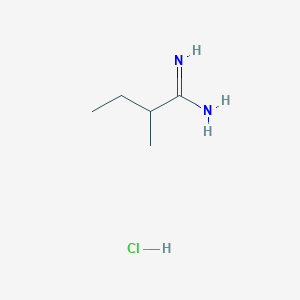
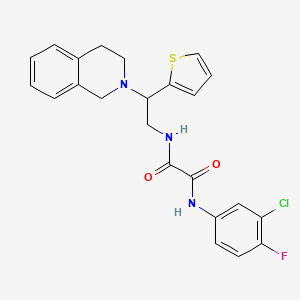
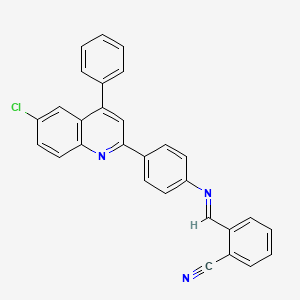
![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2391572.png)
![5-Chloro-6-fluoro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2391576.png)
![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide](/img/structure/B2391579.png)
![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391580.png)
![3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2391581.png)